![molecular formula C21H18Cl2N4O3S B10975910 methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10975910.png)
methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzaldehyde, 1,5-dimethyl-1H-pyrazole, and other reagents. The key steps may involve:
Condensation Reaction: Formation of the intermediate by reacting 2,4-dichlorobenzaldehyde with 1,5-dimethyl-1H-pyrazole under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the thiazolopyrimidine core.
Methylation: Introduction of the methyl ester group to complete the synthesis.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and potential biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, which may exhibit similar chemical properties.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H18Cl2N4O3S |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
methyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18Cl2N4O3S/c1-10-17(20(29)30-4)18(14-9-24-26(3)11(14)2)27-19(28)16(31-21(27)25-10)7-12-5-6-13(22)8-15(12)23/h5-9,18H,1-4H3/b16-7+ |
InChI-Schlüssel |
ZRSYLDCJRIOMKD-FRKPEAEDSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Kanonische SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


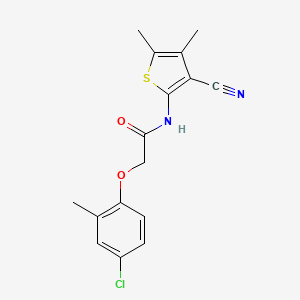
![1-methyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10975839.png)
![6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975847.png)
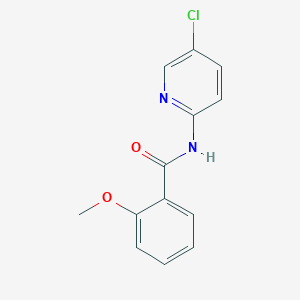
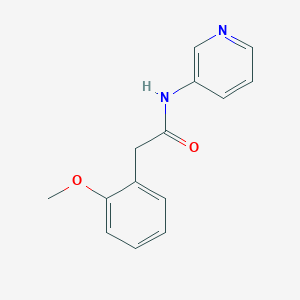
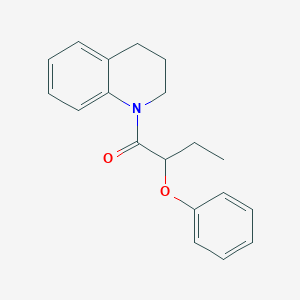
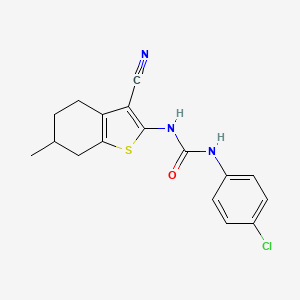
![5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide](/img/structure/B10975883.png)

![Propan-2-yl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate](/img/structure/B10975901.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-methylphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10975902.png)
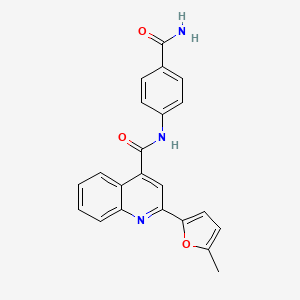
![2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10975905.png)

